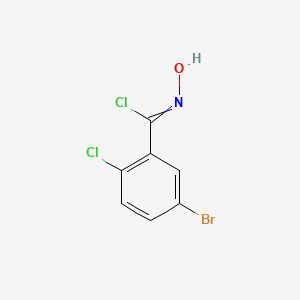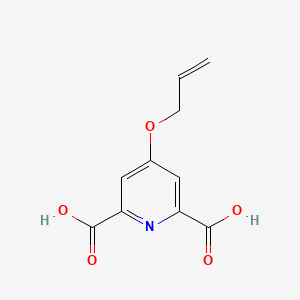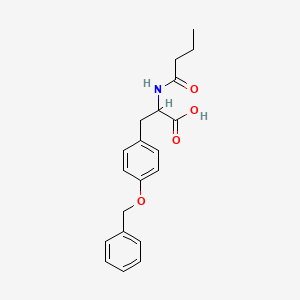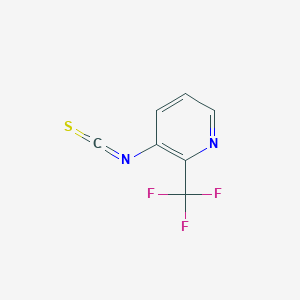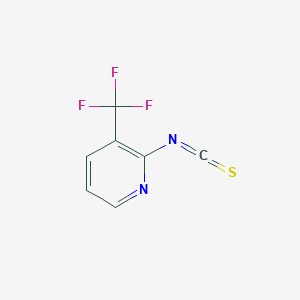
2-Isothiocyanato-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the isothiocyanate group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isothiocyanato-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, forming new bonds at the isothiocyanate group.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can lead to the formation of thiourea derivatives, while addition reactions with alcohols can produce isothiocyanate esters .
Applications De Recherche Scientifique
2-Isothiocyanato-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-3-(trifluoromethyl)pyridine involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biological molecules, leading to the modification of their structure and function. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit the activity of specific enzymes by modifying their active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isothiocyanato-2-(trifluoromethyl)pyridine: Similar in structure but with different positioning of the isothiocyanate group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of the isothiocyanate group.
3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine: Contains a chlorine atom in addition to the isothiocyanate and trifluoromethyl groups.
Uniqueness
2-Isothiocyanato-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the trifluoromethyl and isothiocyanate groups makes it particularly valuable in the synthesis of complex organic molecules and in biological studies .
Propriétés
Formule moléculaire |
C7H3F3N2S |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
2-isothiocyanato-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-2-1-3-11-6(5)12-4-13/h1-3H |
Clé InChI |
OZCIAGBOLHGTKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N=C=S)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
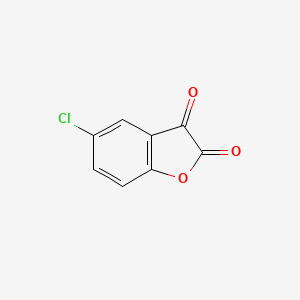
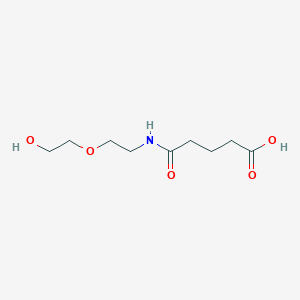
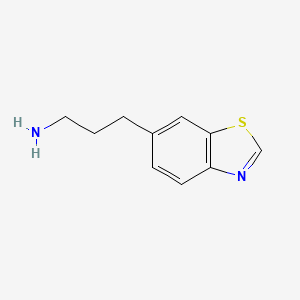
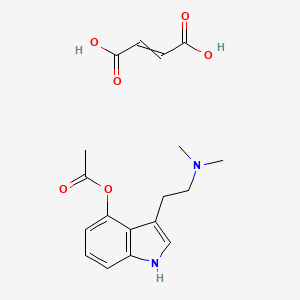
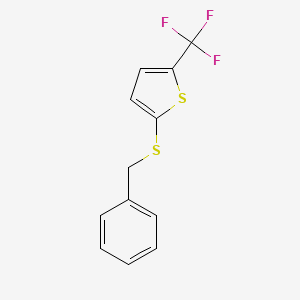
![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)

